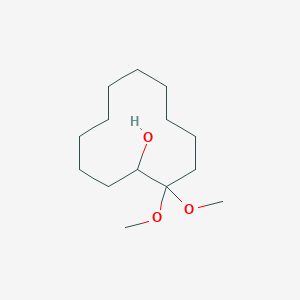
N,N'-Bis(2-bromo-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-bromo-4-methylphenyl)urea is an organic compound with the molecular formula C15H14Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 2-bromo-4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-bromo-4-methylphenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-bromo-4-methylphenyl)urea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-bromo-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an inert solvent are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Amines or other reduced forms of the compound are typically formed.
Applications De Recherche Scientifique
N,N’-Bis(2-bromo-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-bromo-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the urea moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-methylphenyl)urea
- N,N’-Bis(2-ethyl-6-methylphenyl)urea
- N-(4-methylphenyl)-N’-(3-nitrophenyl)urea
- N,N’-Bis(3-nitrophenyl)urea
Uniqueness
N,N’-Bis(2-bromo-4-methylphenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance its potential for substitution reactions and may contribute to its biological efficacy.
Propriétés
Numéro CAS |
88312-99-6 |
|---|---|
Formule moléculaire |
C15H14Br2N2O |
Poids moléculaire |
398.09 g/mol |
Nom IUPAC |
1,3-bis(2-bromo-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Br2N2O/c1-9-3-5-13(11(16)7-9)18-15(20)19-14-6-4-10(2)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Clé InChI |
LGBXKSSLZHQYKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
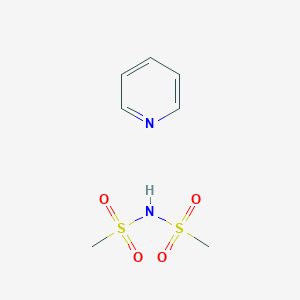
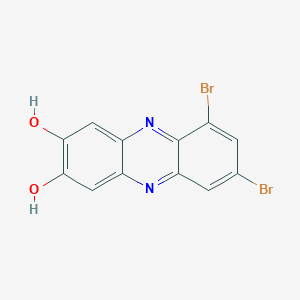
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
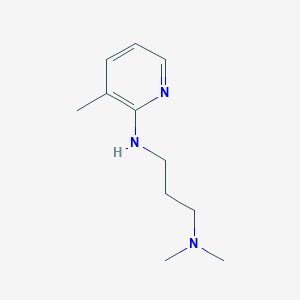

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
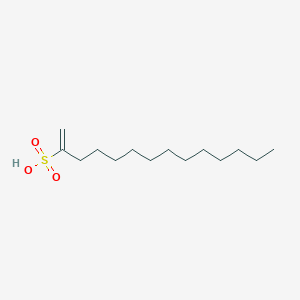

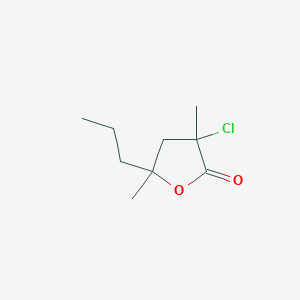
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
